Dimethyl 2-bromo-5-fluoroterephthalate
CAS No.:
Cat. No.: VC15895464
Molecular Formula: C10H8BrFO4
Molecular Weight: 291.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrFO4 |
|---|---|
| Molecular Weight | 291.07 g/mol |
| IUPAC Name | dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C10H8BrFO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |
| Standard InChI Key | QBKWEIMHDYGODN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Dimethyl 2-bromo-5-fluoroterephthalate belongs to the class of halogenated terephthalic acid esters. Its IUPAC name, dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate, reflects the positions of the bromine and fluorine substituents on the aromatic ring. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1245807-10-6 | |
| Molecular Formula | ||
| Molecular Weight | 291.07 g/mol | |
| Exact Mass | 289.959 g/mol | |
| PSA (Polar Surface Area) | 74.60 Ų | |
| LogP (Partition Coefficient) | 2.60 |
The compound’s planar aromatic core and electron-withdrawing substituents (bromine and fluorine) enhance its reactivity in electrophilic substitution and metal-catalyzed coupling reactions .
Physical and Chemical Properties
Thermodynamic Parameters
Available data indicate the following properties:
| Property | Value | Source |
|---|---|---|
| Density | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Flash Point | Not reported |
The absence of melting/boiling point data suggests further experimental characterization is needed.
Reactivity Profile
The bromine atom’s susceptibility to nucleophilic substitution () and fluorine’s stability make this compound suitable for:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures .
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Nucleophilic Aromatic Substitution: Replacement of bromine with amines or thiols under basic conditions .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s halogenated structure positions it as a precursor in drug discovery. For example:
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Anticancer Agents: Bromine serves as a leaving group for attaching pharmacophores targeting kinase inhibitors .
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Antimicrobials: Fluorine’s electronegativity enhances binding to bacterial enzymes .
Materials Science
In polymer chemistry, dimethyl 2-bromo-5-fluoroterephthalate can be copolymerized with diols to produce flame-retardant polyesters, leveraging bromine’s radical-scavenging properties .
| GHS Parameter | Value | Source |
|---|---|---|
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Statements | P261, P305+P351+P338 |
Hazard Details:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Recent Developments and Future Directions
Research Trends (2024–2025)
Recent patents highlight its use in:
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OLED Materials: As an electron-transport layer component due to fluorine’s electron-withdrawing effects .
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Proteolysis-Targeting Chimeras (PROTACs): Bromine enables conjugation to E3 ligase ligands for targeted protein degradation .
Challenges and Opportunities
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